Cas no 92481-94-2 (D-Ribitol,1-[4-[[(1R)-1-[(6S,7S)-2-amino-1,4,5,6,7,8-hexahydro-7-methyl-4-oxo-6-pteridinyl]ethyl]amino]phenyl]-1-deoxy-5-O-[5-O-[[(1S)-1,3-dicarboxypropoxy]hydroxyphosphinyl]-a-D-ribofuranosyl]-)

D-Ribitol,1-[4-[[(1R)-1-[(6S,7S)-2-amino-1,4,5,6,7,8-hexahydro-7-methyl-4-oxo-6-pteridinyl]ethyl]amino]phenyl]-1-deoxy-5-O-[5-O-[[(1S)-1,3-dicarboxypropoxy]hydroxyphosphinyl]-a-D-ribofuranosyl]- structure
92481-94-2 structure
Product Name:D-Ribitol,1-[4-[[(1R)-1-[(6S,7S)-2-amino-1,4,5,6,7,8-hexahydro-7-methyl-4-oxo-6-pteridinyl]ethyl]amino]phenyl]-1-deoxy-5-O-[5-O-[[(1S)-1,3-dicarboxypropoxy]hydroxyphosphinyl]-a-D-ribofuranosyl]-
CAS-nummer:92481-94-2
MF:C30H45N6O16P
MW:776.682669401169
CID:803911
PubChem ID:135450592
Update Time:2025-04-19

D-Ribitol,1-[4-[[(1R)-1-[(6S,7S)-2-amino-1,4,5,6,7,8-hexahydro-7-methyl-4-oxo-6-pteridinyl]ethyl]amino]phenyl]-1-deoxy-5-O-[5-O-[[(1S)-1,3-dicarboxypropoxy]hydroxyphosphinyl]-a-D-ribofuranosyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • D-Ribitol,1-[4-[[(1R)-1-[(6S,7S)-2-amino-1,4,5,6,7,8-hexahydro-7-methyl-4-oxo-6-pteridinyl]ethyl]amino]phenyl]-1-deoxy-5-O-[5-O-[[(1S)-1,3-dicarboxypropoxy]hydroxyphosphinyl]-a-D-ribofuranosyl]-
    • 5,6,7,8-tetrahydromethanopterin
    • pentitol,1-[4-[[1-(2-amino-1,4,5,6,7,8-hexahydro-7-methyl-4-oxo-6-pteridinyl)ethyl]amino]phenyl]-1-deoxy-5-O-[5-O-[(1,3-dicarboxypropoxy)hydroxyphosphinyl]pentofuranosyl]-
    • DTXSID70919150
    • 1-[4-({(1r)-1-[(6s,7s)-2-Amino-7-Methyl-4-Oxo-1,4,5,6,7,8-Hexahydropteridin-6-Yl]ethyl}amino)phenyl]-1-Deoxy-5-O-{5-O-[(R)-{[(1r)-1,3-Dicarboxypropyl]oxy}(Hydroxy)phosphoryl]-Alpha-D-Ribofuranosyl}-D-Xylitol
    • Pentitol, 1-(4-((1-(2-amino-1,4,5,6,7,8-hexahydro-7-methyl-
    • SCHEMBL16018852
    • 92481-94-2
    • ((1,3-dicarboxypropoxy)hydroxyphosphinyl)-alpha-D-ribofuranosyl)-, (16alpha)-
    • Q27463671
    • Inchi: 1S/C30H45N6O16P/c1-12(21-13(2)33-26-22(34-21)27(44)36-30(31)35-26)32-15-5-3-14(4-6-15)9-16(37)23(41)17(38)10-49-29-25(43)24(42)19(51-29)11-50-53(47,48)52-18(28(45)46)7-8-20(39)40/h3-6,12-13,16-19,21,23-25,29,32,34,37-38,41-43H,7-11H2,1-2H3,(H,39,40)(H,45,46)(H,47,48)(H4,31,33,35,36,44)
    • InChI-sleutel: SCBIBGUJSMHIAI-UHFFFAOYSA-N
    • LACHT: P(=O)(O)(OC(C(=O)O)CCC(=O)O)OCC1C(C(C(OCC(C(C(CC2C=CC(=CC=2)NC(C)C2C(C)NC3=C(C(NC(N)=N3)=O)N2)O)O)O)O1)O)O

Berekende eigenschappen

  • Exacte massa: 776.26296637g/mol
  • Monoisotopische massa: 776.26296637g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 13
  • Aantal waterstofbondacceptatoren: 20
  • Zware atoomtelling: 53
  • Aantal draaibare bindingen: 19
  • Complexiteit: 1410
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 11
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -3.4
  • Topologisch pooloppervlak: 354Ų

D-Ribitol,1-[4-[[(1R)-1-[(6S,7S)-2-amino-1,4,5,6,7,8-hexahydro-7-methyl-4-oxo-6-pteridinyl]ethyl]amino]phenyl]-1-deoxy-5-O-[5-O-[[(1S)-1,3-dicarboxypropoxy]hydroxyphosphinyl]-a-D-ribofuranosyl]- Gerelateerde literatuur

Aanbevolen leveranciers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd